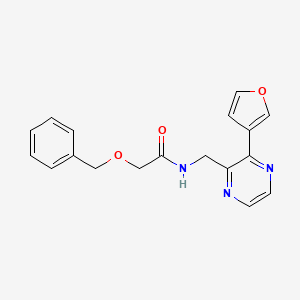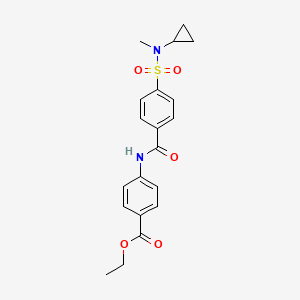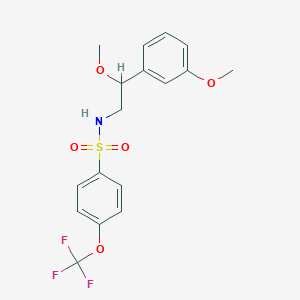
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO5S and its molecular weight is 405.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vasospasm Treatment Research
One significant application of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide-related compounds is in the treatment of cerebral vasospasm following subarachnoid hemorrhage. A study by Zuccarello et al. (1996) explored the effectiveness of endothelin receptor antagonists in preventing vasospasm, which is a critical area of research for improving outcomes in patients with subarachnoid hemorrhage (Zuccarello et al., 1996).
Anticancer and Anti-HCV Applications
Another field of application is in the synthesis of derivatives with potential anticancer, anti-inflammatory, analgesic, and anti-HCV properties. Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their activities in these areas. Their research opens up possibilities for the development of new therapeutic agents targeting various diseases, including cancer and hepatitis C (Küçükgüzel et al., 2013).
Polymerization Applications
In the field of materials science, compounds related to this compound have been utilized in the polymerization of ethylene and acrylates. Skupov et al. (2007) investigated palladium-based polymerization catalysts and demonstrated their efficacy in forming high molecular weight polymers, indicating their potential use in creating new materials (Skupov et al., 2007).
Photosensitizers in Photodynamic Therapy
Compounds with structural similarities have also been explored as photosensitizers for photodynamic therapy, a treatment modality for cancer. Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative that showed high singlet oxygen quantum yield, a crucial property for effective photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Conformation and Assembly in Crystal Structure
The influence of chemical modifications on the conformation and crystal structure of arylsulfonamide para-alkoxychalcones has been studied by Castro et al. (2013). Their research provides insights into how small changes in chemical structure can significantly impact molecular conformation and crystal packing, which is vital for the development of pharmaceuticals and materials (Castro et al., 2013).
Propriétés
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S/c1-24-14-5-3-4-12(10-14)16(25-2)11-21-27(22,23)15-8-6-13(7-9-15)26-17(18,19)20/h3-10,16,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFZSIXFWNDLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

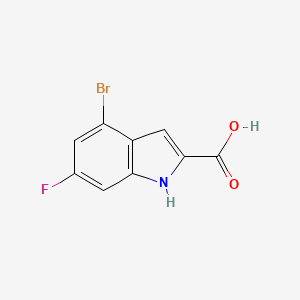
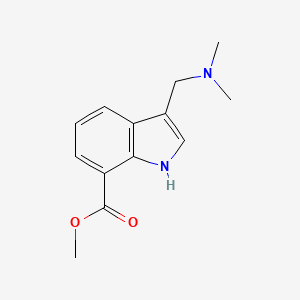
![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)
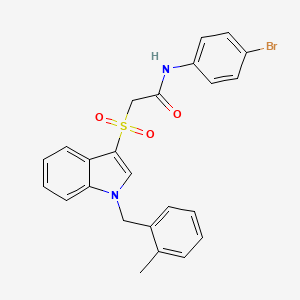
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
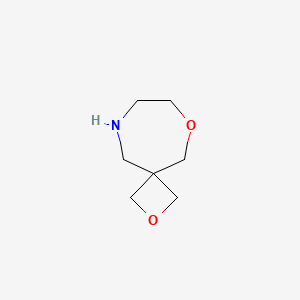
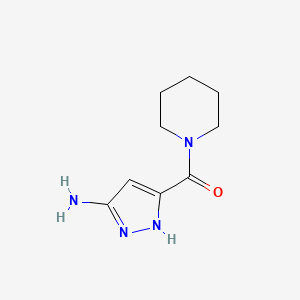
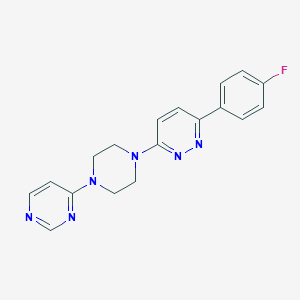

![Methyl 2-{4-[(6-methoxy-3-oxobenzo[d]furan-2-ylidene)methyl]phenoxy}acetate](/img/structure/B2927957.png)
